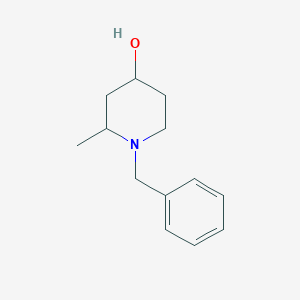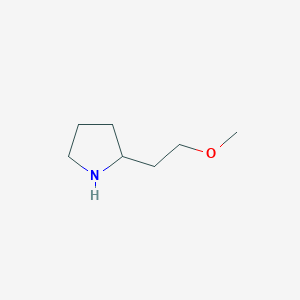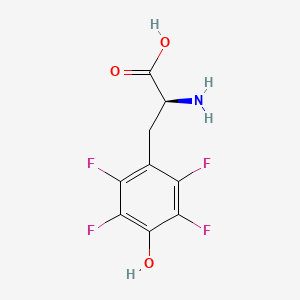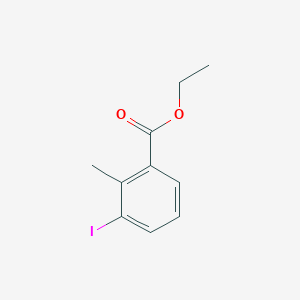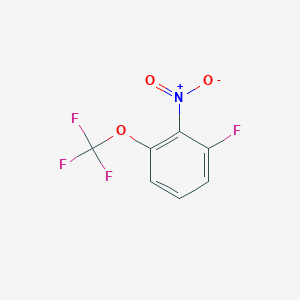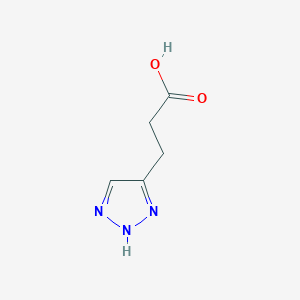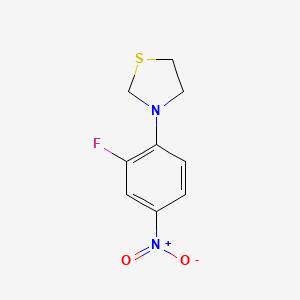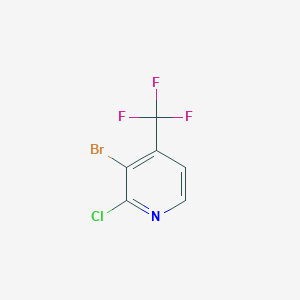![molecular formula C9H9BO2 B1396704 3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 952149-27-8](/img/structure/B1396704.png)
3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol
Vue d'ensemble
Description
The compound “3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol” is a boron-based heterocycle . It has been used in the synthesis of new series of compounds as potential therapeutic agents . It has been found in the crystal structure of KPC-2 in complex with (S)-2-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acrylic acid .
Applications De Recherche Scientifique
Découverte de médicaments
3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol: joue un rôle important dans la synthèse des 1,2,3-triazoles, qui sont essentiels à la découverte de médicaments. Ces composés présentent une grande stabilité chimique et de forts moments dipolaires, ce qui les rend structurellement similaires aux liaisons amides. Ils sont utilisés dans le développement de divers composés médicinaux, y compris les anticonvulsivants et les antibiotiques .
Chimie des polymères
En chimie des polymères, les dérivés du This compound sont utilisés pour créer des polymères à séquence définie. Les sous-structures 1,2,3-triazole, accessibles par la chimie click, sont particulièrement importantes pour la synthèse de polymères avec des séquences précises pour de multiples applications .
Chimie supramoléculaire
Ce composé contribue au développement de macrocycles à base de 1,2,3-triazole en chimie supramoléculaire. Ces macrocycles sont synthétisés en utilisant des réactions click et ont des applications dans la reconnaissance moléculaire et la construction de molécules mécaniquement interverrouillées .
Bioconjugaison
This compound: est impliqué dans les processus de bioconjugaison, en particulier dans le développement de catalyseurs hydrosolubles pour la chimie click. Ces catalyseurs facilitent la production de triazoles avec des motifs de substitution divers, qui sont essentiels à la bioconjugaison dans la découverte de médicaments et la science des matériaux .
Biologie chimique
En biologie chimique, le composé est utilisé pour la synthèse de 1,2,3-triazoles, qui ont trouvé de larges applications dans l'imagerie fluorescente et la science des matériaux. Le développement de méthodologies simples pour leur synthèse est d'un intérêt significatif .
Imagerie fluorescente
Les dérivés du composé sont étudiés pour leur potentiel en imagerie fluorescente. Ils font partie des voies de synthèse des matériaux organiques fluorescents dans le proche infrarouge, qui sont cruciaux pour diverses applications d'imagerie .
Science des matériaux
En science des matériaux, This compound est utilisé dans la conception et la synthèse de biomatériaux fonctionnels, tels que des hydrogels injectables. Ces hydrogels sont étudiés pour leur potentiel dans la gestion des hémorragies non compressibles et d'autres applications médicales .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol is Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various physiological processes.
Mode of Action
This compound acts as a PDE4 inhibitor . It binds to the catalytic domain of PDE4B2, where its oxaborole moiety chelates with the catalytic bimetal center. This interaction overlaps with the phosphate in cAMP during the substrate hydrolysis process, and the interaction extends into the adenine pocket .
Biochemical Pathways
By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to increased intracellular cAMP levels. This, in turn, inhibits the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin (IL)-23, IL-17, Interferon-gamma (IFN-γ), IL-4, IL-5, IL-13, and IL-22 .
Result of Action
The inhibition of PDE4 and the subsequent increase in cAMP levels lead to a decrease in the production of pro-inflammatory cytokines. This can result in reduced inflammation and improved symptoms in conditions like psoriasis and atopic dermatitis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s penetration into the skin and its ability to inhibit the transcription of certain cytokines could be affected by factors such as the presence of other substances, pH levels, and temperature .
Analyse Biochimique
Biochemical Properties
3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with beta-lactamase enzymes, where it acts as an inhibitor. This interaction is crucial in combating antibiotic resistance, particularly in bacteria such as Klebsiella pneumoniae . The compound’s boron atom forms a reversible covalent bond with the active site serine residue of the enzyme, thereby inhibiting its activity. Additionally, this compound has been shown to interact with fungal enzymes, contributing to its antifungal properties .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In fungal cells, the compound disrupts the integrity of the cell membrane by interacting with sterol-containing cytoplasmic membranes, leading to cell death . In bacterial cells, it inhibits the beta-lactamase enzyme, preventing the degradation of beta-lactam antibiotics and thereby enhancing their efficacy . These interactions result in altered gene expression and metabolic flux, ultimately affecting cell viability and function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with target biomolecules. The boron atom in the compound interacts with nucleophilic residues in the active sites of enzymes, such as serine in beta-lactamase . This interaction inhibits the enzyme’s activity, preventing the hydrolysis of beta-lactam antibiotics. Additionally, the compound’s interaction with fungal enzymes disrupts essential cellular processes, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy can decrease due to degradation over extended periods. Long-term studies have shown that the compound maintains its antifungal and antibacterial properties, although its potency may diminish with prolonged exposure . These temporal effects are crucial for determining the optimal conditions for its use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antifungal and antibacterial activity with minimal toxicity. At higher doses, toxic effects such as cytotoxicity and hemolysis have been observed . These dosage-dependent effects are essential for establishing safe and effective therapeutic windows for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s interaction with beta-lactamase enzymes is a key aspect of its metabolic role, as it inhibits the degradation of beta-lactam antibiotics . Additionally, its interaction with fungal enzymes affects metabolic flux and metabolite levels, contributing to its antifungal properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cytoplasmic membrane in fungal cells and the active site of beta-lactamase enzymes in bacterial cells . The compound’s distribution is crucial for its efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. In fungal cells, the compound localizes to the cytoplasmic membrane, where it disrupts membrane integrity . In bacterial cells, it targets the active site of beta-lactamase enzymes, inhibiting their activity . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its use in biochemical research.
Propriétés
IUPAC Name |
3-ethenyl-1-hydroxy-3H-2,1-benzoxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO2/c1-2-9-7-5-3-4-6-8(7)10(11)12-9/h2-6,9,11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUNFBSBXUCCAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2C(O1)C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728894 | |
| Record name | 3-Ethenyl-2,1-benzoxaborol-1(3H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952149-27-8 | |
| Record name | 3-Ethenyl-2,1-benzoxaborol-1(3H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

